N-Boc-D,L-homocysteine

Catalog No.
S8251436
CAS No.
M.F
C9H17NO4S
M. Wt
235.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-D,L-homocysteine

Product Name

N-Boc-D,L-homocysteine

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-sulfanylbutanoic acid

Molecular Formula

C9H17NO4S

Molecular Weight

235.30 g/mol

InChI

InChI=1S/C9H17NO4S/c1-9(2,3)14-8(13)10-6(4-5-15)7(11)12/h6,15H,4-5H2,1-3H3,(H,10,13)(H,11,12)

InChI Key

PQADCRYOPOVXDV-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(CCS)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCS)C(=O)O

N-Boc-D,L-homocysteine is a derivative of homocysteine, an amino acid that plays a crucial role in various metabolic processes in the body. The "N-Boc" designation refers to the presence of a tert-butyloxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amine groups during

, primarily involving the thiol group (-SH) and the amine group (-NH). Key reactions include:

  • Disulfide Formation: The thiol group can oxidize to form disulfides, which are important in stabilizing protein structures.
  • Peptide Bond Formation: The Boc-protected amine can react with carboxylic acids or activated esters to form peptide bonds, facilitating the synthesis of peptides and proteins.
  • Deprotection Reactions: Under acidic conditions, the Boc group can be removed, regenerating the free amine for further reactions.

These reactions highlight N-Boc-D,L-homocysteine's utility in synthetic organic chemistry and biochemistry.

N-Boc-D,L-homocysteine exhibits biological activity primarily through its relationship with homocysteine metabolism. Homocysteine itself is involved in several physiological processes, including:

  • Neurotoxicity: Studies indicate that homocysteine can activate N-methyl-D-aspartate receptors, leading to neurotoxic effects under certain conditions . This suggests that derivatives like N-Boc-D,L-homocysteine may also influence neuronal activity.
  • Metabolic Pathways: Homocysteine is a precursor to important amino acids such as cysteine and methionine. Its regulation is critical for maintaining cellular health and preventing diseases associated with elevated homocysteine levels, such as cardiovascular diseases .

The synthesis of N-Boc-D,L-homocysteine typically involves the following steps:

  • Protection of Homocysteine: The thiol group of homocysteine is protected using the Boc group to prevent unwanted side reactions during subsequent steps.
  • Formation of Derivative: The protected homocysteine can undergo various transformations, including alkylation or acylation, to introduce additional functional groups or modify its structure.
  • Purification: The final product is purified using techniques such as chromatography to obtain high-purity N-Boc-D,L-homocysteine for further applications.

These methods ensure that the compound retains its reactivity while minimizing side reactions during synthesis.

N-Boc-D,L-homocysteine has several applications in research and industry:

  • Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and proteins due to its ability to form stable peptide bonds.
  • Drug Development: Its derivatives may serve as potential therapeutic agents targeting various biological pathways, particularly in neurobiology and metabolic disorders.
  • Bioconjugation: The compound can be used in bioconjugation techniques to attach biomolecules for drug delivery systems or diagnostic applications.

Research on N-Boc-D,L-homocysteine interactions focuses on its role within biological systems and its potential effects on various receptors and enzymes. Notably, studies have shown that homocysteine can interact with glutamate receptors, influencing neuronal signaling pathways . Understanding these interactions is crucial for developing therapeutic strategies targeting conditions related to altered homocysteine metabolism.

N-Boc-D,L-homocysteine shares structural similarities with several other compounds, particularly those involved in amino acid metabolism. Here are some comparable compounds:

Compound NameStructure SimilarityUnique Features
L-HomocysteineContains thiol groupDirectly involved in methionine metabolism
N-Boc-L-cysteineContains thiol groupUsed as a building block in peptide synthesis
S-(D-Carboxybutyl)-L-HomocysteineSimilar backbonePotential therapeutic applications

N-Boc-D,L-homocysteine's uniqueness lies in its Boc protection, enhancing stability during synthesis while allowing for specific reactivity patterns not present in its unprotected counterparts.

XLogP3

1.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

235.08782920 g/mol

Monoisotopic Mass

235.08782920 g/mol

Heavy Atom Count

15

Dates

Last modified: 01-05-2024

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